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Compound Name: 2-Hydroxy-3-iodobenzonitrile
CAS No.: 28177-77-7
Cat. No.: B3338994
Get Quote
& J

Executive Summary & Core Directive

Obijective: This guide provides a definitive technical analysis of the mass spectrometry (MS)
fragmentation behavior of 2-Hydroxy-3-iodobenzonitrile (CAS: 114344-67-1 / 3-iodo-2-
hydroxybenzonitrile). It is designed for medicinal chemists and analytical scientists requiring
rigorous structural confirmation of this halogenated synthetic intermediate.

Scope: The guide moves beyond basic spectral listing to analyze the mechanistic causality of
fragmentation. It compares the iodine-substituted analog against its bromine counterpart (3-
Bromo-2-hydroxybenzonitrile) to demonstrate how halogen-specific bond dissociation energies
dictate spectral "performance” (detectability and fingerprinting).

Chemical Identity & Analytical Profile[1]

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b3338994#bc-rfq
https://www.benchchem.com/product/b3338994/docs?utm_src=pdf-body#mass-spectrometry-fragmentation-patterns-of-2-hydroxy-3-iodobenzonitrile-a-comparative-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3338994?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Property Specification
Compound Name 2-Hydroxy-3-iodobenzonitrile

Phenol ring with nitrile (-CN) at C1, hydroxyl (-
Structure

OH) at C2, iodine (-1) at C3.[1]

C
Formula H
INO
Exact Mass 244.9314 Da

244.9314 Da (Single peak,
Monoisotopic Mass
I is 100% abundant)

Key Functional Groups Aryl lodide, Phenolic Hydroxyl, Nitrile

Experimental Protocol: EI-MS Conditions

To replicate the fragmentation patterns described below, ensure your GC-MS or Direct Insertion
Probe (DIP) MS system is configured as follows:

« lonization Mode: Electron Impact (EI)[2]
o Electron Energy: 70 eV (Standard)[2]

e Source Temperature: 230°C

» Transfer Line: 280°C

e Scan Range:

40 — 300

e Solvent Delay: 3.0 min (if GC coupled)

Detailed Fragmentation Analysis
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The mass spectrum of 2-Hydroxy-3-iodobenzonitrile is dominated by the lability of the
Carbon-lodine (C-I) bond. Unlike lighter halogens, the C-I bond is exceptionally weak (~65
kcal/mol), leading to distinct "fragile" fragmentation behavior.

Primary Fragmentation Pathway (The "lodine Pop")

The most critical feature of the spectrum is the competition between the molecular ion stability
and the loss of the iodine radical.

e Molecular lon (
)
245:

o Observed as a distinct peak, though often not the base peak.

o Diagnostic Feature: Unlike Cl or Br analogs, lodine is monoisotopic. There is no M+2
peak. The molecular ion cluster is simple, simplifying identification in complex mixtures.

o Base Peak Formation (

118):
o Mechanism: Homolytic cleavage of the C-1 bond.
o Observation: The loss of the iodine radical (I
, 127 Da) is the fastest kinetic pathway. The resulting ion at
118 (C
H
NO
) represents the 2-cyanophenoxy cation (or its resonance-stabilized keto-form).

o Significance: This ion is the "scaffold fingerprint." If you see
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245 disappearing and
118 dominating, it confirms the labile iodine attachment.

e Secondary Fragmentation (Scaffold Degradation):
o From the

118 fragment, the molecule sheds the nitrile and carbonyl functionalities characteristic of
phenols.

o Loss of CO (

118
90): Expulsion of carbon monoxide (28 Da) from the phenolic moiety results in the C
H
N
ion.
o Loss of HCN (
118

91): Elimination of hydrogen cyanide (27 Da) is common in ortho-substituted benzonitriles,
yielding C

H

O

The "Ortho Effect"

The proximity of the Hydroxyl (C2) and lodine (C3) groups creates a steric and electronic
environment that favors the radical cleavage of lodine over the loss of Hydrogen (from OH).
While
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244 (
) may be observed trace-level, the
pathway is energetically superior.

Visualization of Fragmentation Pathways[4]

The following diagram maps the causal relationships between the parent ion and its progeny
fragments.

Molecular lon (M+)
m/z 245
[C7TH4INO]+.

Scaffold Cation
m/z 118
[C7THANO]+

I (lodine Radical)
127 Da

Phenoxy-like Cation
m/z 91
[C6H30]+

Cyclopentadienyl Cation var.
m/z 90
[C6HAN]+

CO (Carbon Monoxide)
28 Da

HCN (Hydrogen Cyanide)
27 Da

Click to download full resolution via product page

Caption: Mechanistic fragmentation tree for 2-Hydroxy-3-iodobenzonitrile under 70 eV
Electron Impact.

Comparative Analysis: lodo vs. Bromo Analog

In drug development, the choice between an lodo- and Bromo- intermediate often dictates
synthetic yield (Suzuki coupling) and analytical strategy. Here is how they compare in Mass

Spectrometry.

Comparator: 3-Bromo-2-hydroxybenzonitrile (MW ~197)
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- 2-Hydroxy-3- 2-Hydroxy-3- Analytical
eature
iodobenzonitrile bromobenzonitrile Implication

The Bromo analog is
immediately
identifiable by the 1:1
ratio of

Single Peak ( Doublet ( Br/
Isotopic Pattern

245) 197 & 199) Br. The lodo analog
requires accurate
mass or fragmentation
logic to confirm

halogen presence.

The lodo parent ion (

) is less stable and

Weak (C-1 ~65 Moderate (C-Br ~81 fragments more

Bond Stability extensively. The

kcal/mol) kcal/mol)
Bromo parent ion is

often more intense

relative to fragments.

lodo compounds often
Often "lose" their halogen
Often signature in the base
Base Peak 118 ( peak; Bromo
o compounds retain it
more often in the

molecular ion cluster.

MS monitoring of the

lodo-reactant requires

Higher reactivit .
Synthetic Utility ° 4 Lower reactivity tracking the

(Suzuki) disappearance of

245 specifically.
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Self-Validating Identification Protocol

To confirm the identity of 2-Hydroxy-3-iodobenzonitrile in a sample, follow this logic gate:
e Check

. Is there a peak at
2457

o Yes: Proceed.
o No: Check for
118 (potential thermal degradation in injector).
o Check Isotope: Is there an

peak at
247 with ~100% intensity?

o Yes: STOP. Sample is likely the Bromo analog (contamination) or incorrect assignment.
o No: Consistent with lodine.
o Check Fragment: Is there a major fragment at

118?

o Yes: Confirms loss of lodine (127 Da).

e Check Neutral Loss: Is there a gap of 127 Da between the highest mass peak and the next
major cluster?

o Yes: Positive Identification.

References

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b3338994/docs?utm_src=pdf-body#mass-spectrometry-fragmentation-patterns-of-2-hydroxy-3-iodobenzonitrile-a-comparative-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3338994?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e NIST Chemistry WebBook. Benzonitrile, 2-hydroxy- (Parent Scaffold Data). National Institute
of Standards and Technology. [Link]

e PubChem. 4-Amino-3-iodobenzonitrile (Structural Analog Data). National Library of
Medicine. [Link]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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